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molecular formula C8H7Br2NO2 B593880 Ethyl 3,5-dibromoisonicotinate CAS No. 1214375-76-4

Ethyl 3,5-dibromoisonicotinate

Cat. No. B593880
M. Wt: 308.957
InChI Key: KWKKIQCPLDQVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206128B2

Procedure details

To a solution of 3,5-dibromopyridine (5 g, 21.11 mmol) in THF was added LDA (2 M in THF, 12.66 ml, 25.33 mmol) at −78° C. The mixture was stirred at −78° C. for 45 min. Then ethyl carbonochloridate (2.29 g, 21.11 mmol) was added and the mixture stirred at −78° C. for 1 hours. After reaction completed, the reaction was quenched by addition of 5 mL of saturated NH4Cl and extracted with EtOAc. The extractions were combined, washed with H2O, dried over Na2SO4 and concentrated under vacuum. The residue was purified by flash column (Eluent: PE/EtOAc=10:1), to give ethyl 3,5-dibromoisonicotinate as a yellow solid. (1.9 g, yield 29%) LCMS (M+H+) m/z: calcd 306.8. found 309.7.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
12.66 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.29 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.[Li+].CC([N-]C(C)C)C.[C:17](Cl)(=[O:21])[O:18][CH2:19][CH3:20]>C1COCC1>[Br:8][C:6]1[CH:5]=[N:4][CH:3]=[C:2]([Br:1])[C:7]=1[C:17]([O:18][CH2:19][CH3:20])=[O:21] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Name
Quantity
12.66 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.29 g
Type
reactant
Smiles
C(OCC)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at −78° C. for 1 hours
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After reaction
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of 5 mL of saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The extractions
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column (Eluent: PE/EtOAc=10:1)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=C(C(=O)OCC)C(=CN=C1)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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